REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5][C:6]1[CH:7]=[C:8]([CH:13]2[C:17]([OH:18])=[C:16]([C:19]([CH3:21])=[O:20])[CH2:15][S:14]2)[CH:9]=[CH:10][C:11]=1[CH3:12].S(Cl)(Cl)(=O)=O.O>C(O)(C)C>[CH3:5][C:6]1[CH:7]=[C:8]([C:13]2[S:14][CH:15]=[C:16]([C:19]([CH3:21])=[O:20])[C:17]=2[OH:18])[CH:9]=[CH:10][C:11]=1[CH3:12]
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Name
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|
Quantity
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24 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
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2-(3,4-dimethylphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
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Quantity
|
2.44 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=CC1C)C1SCC(=C1O)C(=O)C
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Name
|
|
Quantity
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37 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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0.79 mL
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Type
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reactant
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Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
5 mL
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Type
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reactant
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Smiles
|
O
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Name
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|
Quantity
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37 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
|
by stirring at −40° C. for 60 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature of the solution was raised to 0° C.
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Type
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CUSTOM
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Details
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followed by liquid separation
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Type
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WASH
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Details
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The obtained chloroform solution was sequentially washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The drying agent was removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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CUSTOM
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Details
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to obtain a crude product
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Type
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CUSTOM
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Details
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The obtained crude product
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Type
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STIRRING
|
Details
|
by stirring at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The formed crystals were subjected to filtration
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C=1SC=C(C1O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |